molecular formula C12H19ClNO3P B12423724 Crufomate-d6

Crufomate-d6

Cat. No.: B12423724
M. Wt: 297.75 g/mol
InChI Key: BOFHKBLZOYVHSI-RKAHMFOGSA-N
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Description

Crufomate-d6 is a deuterated form of crufomate, an organophosphate insecticide. It is used as a labeled internal standard in the analysis of crufomate residues in food and environmental samples. The compound is characterized by the replacement of some hydrogen atoms with deuterium, which enhances its stability and allows for precise analytical measurements .

Preparation Methods

Crufomate-d6 is synthesized by isotopic labeling, where deuterium atoms replace hydrogen atoms in the crufomate molecule . The synthetic route involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions typically include controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecular structure .

Chemical Reactions Analysis

Crufomate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Crufomate-d6 has several scientific research applications:

    Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of crufomate residues.

    Biology: Employed in metabolic studies to trace the pathways and interactions of crufomate in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of crufomate in the body.

    Industry: Applied in the agricultural industry to monitor and control the levels of crufomate in crops and environmental samples.

Mechanism of Action

Crufomate-d6, as an organophosphate insecticide, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Crufomate-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

    Crufomate: The non-deuterated form of crufomate, used as an insecticide.

    Other Organophosphate Insecticides: Compounds like malathion and parathion, which also inhibit acetylcholinesterase but differ in their chemical structure and specific applications. This compound stands out due to its isotopic labeling, making it particularly useful in analytical and research applications where precise measurements are required.

Properties

Molecular Formula

C12H19ClNO3P

Molecular Weight

297.75 g/mol

IUPAC Name

N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine

InChI

InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3

InChI Key

BOFHKBLZOYVHSI-RKAHMFOGSA-N

Isomeric SMILES

[2H]C([2H])([2H])NP(=O)(OC1=C(C=C(C=C1)C(C)(C)C)Cl)OC([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl

Origin of Product

United States

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